2-(3-Furyl)-2-methylpropanoic acid
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Description
“2-(3-Furyl)-2-methylpropanoic acid” is a chemical compound that is related to 3-(2-Furyl)propionic acid . It has an aldehyde group attached to the 2-position of furan .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-methyl-3-furyl sulfide flavor derivatives were synthesized and evaluated for their antiseptic function . Another method involves the generation of a naftifine intermediate (E) -3- (3-furyl) acrylic acid through a 3-position substituent of furan and an acrylate compound under the action of a catalyst .
Molecular Structure Analysis
The molecular structure of 3-(2-Furyl)propionic acid, a related compound, has been reported to have the molecular formula C7H8O3 .
Chemical Reactions Analysis
Furan, a component of the compound, is a π-excessive heterocycle and hence prefers electrophilic substitution reactions. At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(2-Furyl)propionic acid, a related compound, have been reported. It has a molecular weight of 140.14 .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
A study by Pevzner (2016) focused on the synthesis of 3-(furyl)-3-(diethoxyphosphoryl)acrylates, crucial in the development of heterocyclic compounds. These compounds were synthesized from 2- and 3-furoyl phosphonates, demonstrating the vital role of 2-(3-Furyl)-2-methylpropanoic acid derivatives in chemical synthesis (Pevzner, 2016).
Electrochemical Studies
Urove and Peters (1994) explored the electrochemical reductions of 2-furoyl chloride and related compounds. Their research provides insights into the electrochemical behavior of furan compounds, highlighting the significance of this compound in understanding electrochemical reactions (Urove & Peters, 1994).
Properties
IUPAC Name |
2-(furan-3-yl)-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-8(2,7(9)10)6-3-4-11-5-6/h3-5H,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHCLBWSZGUQQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=COC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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